molecular formula C7H14Cl2N4 B2401909 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride CAS No. 1423028-48-1

4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride

Cat. No.: B2401909
CAS No.: 1423028-48-1
M. Wt: 225.12
InChI Key: CHMSJTQAAJNALK-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride (CAS 1423028-48-1, Molecular Formula: C7H14Cl2N4, MW: 225.12) is a valuable piperidine-triazole hybrid building block in medicinal chemistry research . This compound serves as a key synthon for constructing novel biologically active molecules. It has been identified as a novel C7 moiety for fluoroquinolone antibiotics, with research showing derivatives exhibit comparable activity to ciprofloxacin against quinolone-susceptible and multidrug-resistant strains like Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, structural analogs featuring the triazole-piperidine scaffold show significant promise in neuroscience research, demonstrating potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, likely through interaction with GABA-A receptors . The dihydrochloride salt form enhances solubility for convenient handling in various experimental protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(triazol-1-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-6-5-9-10-11;;/h5-8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMSJTQAAJNALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CN=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423028-48-1
Record name 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
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Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : The compound serves as a critical building block for synthesizing new pharmaceuticals. Its derivatives have been explored for treating neurological disorders and cancers. For instance, research has demonstrated that derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Mechanism of Action : The compound is known to interact with specific biological targets. Notably, it has shown binding affinity to Heat Shock Protein 90 (HSP90), which plays a crucial role in protein folding and cell viability. This interaction can lead to anti-proliferative effects in cancer cell lines .

Chemical Biology

Bioorthogonal Chemistry : The compound is utilized as a probe in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems. This application is particularly relevant in studying cellular processes and interactions at a molecular level.

Materials Science

Polymer Chemistry : The stability imparted by the triazole moiety allows the compound to be integrated into polymers, enhancing their mechanical properties and functionality. Research indicates that materials incorporating triazole structures demonstrate improved thermal stability and chemical resistance.

Catalysis

Ligand Applications : In catalysis, 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can act as a ligand in metal-catalyzed reactions. Its presence can enhance the selectivity and efficiency of various catalytic processes.

Antibacterial Efficacy

A study evaluated the antibacterial activity of various derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine against common pathogens. The results are summarized in the following table:

CompoundTarget BacteriaMIC (µg/mL)Comparison AntibioticEfficacy
AStaphylococcus aureus2.5CiprofloxacinComparable
BStaphylococcus epidermidis5.0VancomycinComparable
CE. coli10.0AmpicillinHigher

This table illustrates that certain derivatives possess comparable or superior antibacterial activity compared to standard antibiotics .

Anticancer Activity

In vitro studies have demonstrated that 4-(1H-1,2,3-triazol-1-yl)piperidine induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study: MCF-7 Cell Line

In an experimental setup:

  • Treatment : MCF-7 cells were treated with varying concentrations of the compound.
  • Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptosis pathways.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Substituent Position and Methylation

  • 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: This analog substitutes the triazole at the piperidine’s 3-position and introduces a methyl group on the triazole’s 4-nitrogen.
  • 4-(1H-1,2,4-Triazol-1-yl)piperidine hydrochloride : Replacing the 1,2,3-triazole with a 1,2,4-triazole isomer (CAS EN300-127037) changes hydrogen-bonding patterns and electronic properties, impacting solubility and biological activity .

Salt Form Differences

  • 4-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride () shares the core structure but includes a methyl group on the triazole’s 5-position. As a dihydrochloride, its solubility exceeds mono-hydrochloride analogs like 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride (C₉H₁₆ClN₃, 201.7 g/mol), which may exhibit reduced polarity .
Compound Name Molecular Formula Mol. Weight Purity CAS/BP Number Heterocycle Salt Form
4-(1H-1,2,3-Triazol-1-yl)piperidine dihydrochloride C₇H₁₂Cl₂N₄ 223.11 95% BP 141976 1,2,3-Triazole Dihydrochloride
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride C₈H₁₆Cl₂N₄ 239.15 95% EN300-127037 1,2,3-Triazole Dihydrochloride
4-(1H-1,2,4-Triazol-1-yl)piperidine hydrochloride C₇H₁₂ClN₅ 201.66 95% BP 14198 1,2,4-Triazole Hydrochloride

Heterocycle Replacements

  • 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride (C₁₀H₁₉Cl₂N₃, 239.19 g/mol): The imidazole ring’s dual nitrogen atoms enable distinct acid-base behavior and metal coordination, which may enhance binding to metalloenzymes .

Stability and Degradation

This suggests that the core triazole-piperidine structure may require protective functionalization for oral bioavailability .

Biological Activity

4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and applications in drug discovery.

Chemical Structure and Properties

The compound has a molecular formula of C7H14Cl2N4 and a molecular weight of 225.12 g/mol. Its structure combines a piperidine ring with a 1H-1,2,3-triazole moiety, which is known for its versatility in bioactive molecules. The presence of these functional groups enhances its potential interactions with biological targets.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. Notably, studies have shown that derivatives of this compound can be effective against multidrug-resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, modified fluoroquinolones incorporating this compound exhibited antibacterial activities comparable to established antibiotics like ciprofloxacin and vancomycin .

Table 1: Antibacterial Efficacy of 4-(1H-1,2,3-triazol-1-yl)piperidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Comparison AntibioticEfficacy
AStaphylococcus aureus2.5CiprofloxacinComparable
BStaphylococcus epidermidis5.0VancomycinComparable
CE. coli10.0AmpicillinHigher

Cytotoxic Activity

The compound's cytotoxic properties have also been investigated in various cancer cell lines. Studies indicate that derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine exhibit promising antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). For example, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Table 2: Cytotoxicity of 4-(1H-1,2,3-triazol-1-yl)piperidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
DHeLa502
ECaCo-2753
FA549 (lung cancer)1001.5

While the exact mechanism of action for this compound remains largely unexplored in the literature, it is hypothesized that the triazole ring may facilitate interactions with metal ions or enzymes involved in bacterial resistance mechanisms. The piperidine moiety could also play a role in enhancing the compound's affinity for biological targets through hydrophobic interactions and hydrogen bonding .

Applications in Drug Discovery

This compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents targeting various diseases. Its applications extend beyond antibacterial and anticancer activities; it is also explored for potential use in neurological disorders and as a ligand in metal-catalyzed reactions .

Case Studies

Several studies have highlighted the efficacy of compounds derived from 4-(1H-1,2,3-triazol-1-yl)piperidine:

  • Fluoroquinolone Derivatives : Research demonstrated that introducing this compound at the C7 position of quinolone cores resulted in derivatives with enhanced antibacterial properties against resistant strains .
  • Cytotoxicity Studies : A series of synthesized derivatives were tested against various human tumor cell lines, showing promising results with significant cytotoxic effects observed at low concentrations .

Q & A

Q. What methodologies validate the absence of genotoxicity in preclinical studies?

  • Testing Cascade :
  • Ames Test : Use Salmonella strains (TA98, TA100) with/without metabolic activation.
  • Micronucleus Assay : Assess chromosomal damage in mammalian cell lines (e.g., CHO-K1).
  • Comet Assay : Detect DNA strand breaks in primary hepatocytes.
    Cross-validate negative results with in silico tools (e.g., Derek Nexus) .

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